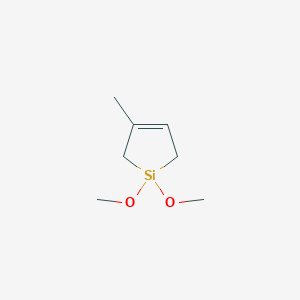
1,1-Dimethoxy-3-methyl-2,5-dihydro-1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-3-methyl-2,5-dihydro-1H-silole is a unique organosilicon compound characterized by its silole ring structure. Siloles are a class of compounds known for their interesting electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-3-methyl-2,5-dihydro-1H-silole typically involves the reaction of appropriate silane precursors with methanol under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the silole ring. The process requires careful control of temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-3-methyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silole ring to more saturated silicon-containing compounds.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted siloles, depending on the specific reagents and conditions used.
Scientific Research Applications
1,1-Dimethoxy-3-methyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems and as a potential component in bioelectronic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 1,1-Dimethoxy-3-methyl-2,5-dihydro-1H-silole exerts its effects is primarily through its electronic properties. The silole ring structure allows for efficient electron transport and interaction with various molecular targets. This makes it valuable in applications requiring precise control of electronic properties, such as in semiconductors and sensors.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethoxy-2,5-dihydro-1H-silole
- 1,1-Dimethoxy-3-ethyl-2,5-dihydro-1H-silole
- 1,1-Dimethoxy-3-phenyl-2,5-dihydro-1H-silole
Uniqueness
1,1-Dimethoxy-3-methyl-2,5-dihydro-1H-silole is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to other siloles. This makes it particularly valuable in applications where precise control of electronic behavior is crucial.
Properties
CAS No. |
61667-37-6 |
|---|---|
Molecular Formula |
C7H14O2Si |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
1,1-dimethoxy-3-methyl-2,5-dihydrosilole |
InChI |
InChI=1S/C7H14O2Si/c1-7-4-5-10(6-7,8-2)9-3/h4H,5-6H2,1-3H3 |
InChI Key |
LIKUSADOCALXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC[Si](C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


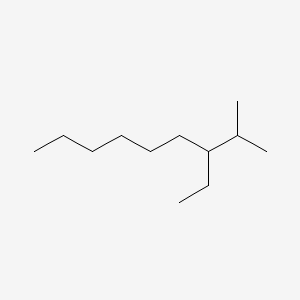
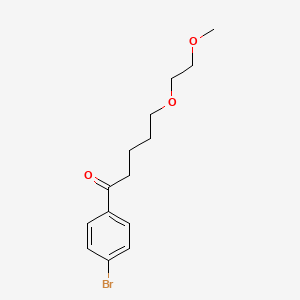
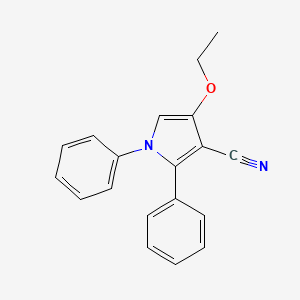
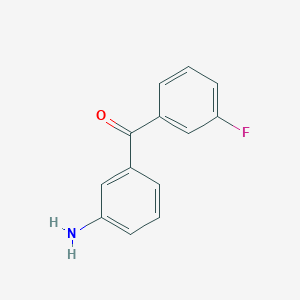
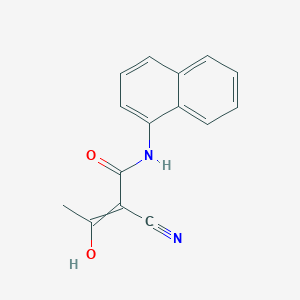
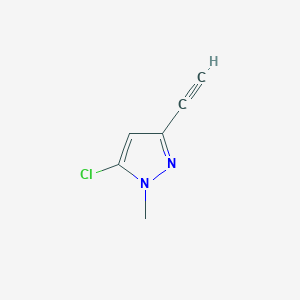
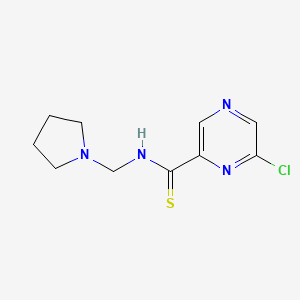
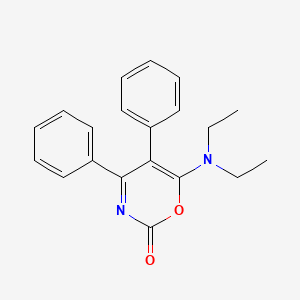
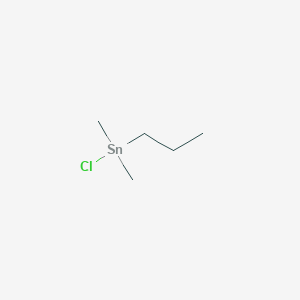
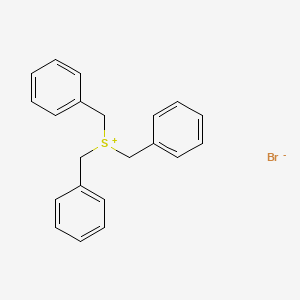
![2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14554768.png)
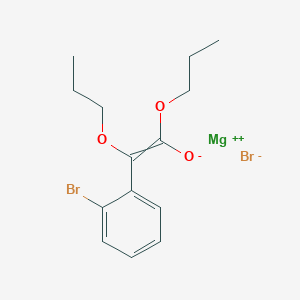
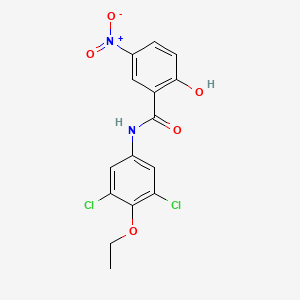
![9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro-](/img/structure/B14554784.png)
